5,7-Dinitroindoline
Overview
Description
5,7-Dinitroindoline is an organic compound with the chemical formula C8H5N3O4. It is a derivative of indoline, characterized by the presence of two nitro groups at the 5 and 7 positions of the indoline ring.
Mechanism of Action
Target of Action
It’s known that this compound is used as a photoactivatable protecting group . This means it can be attached to biologically active molecules to inactivate them, and upon exposure to light, it releases the active molecule .
Mode of Action
The mode of action of 5,7-Dinitroindoline involves photochemistry . This suggests that the compound interacts with light to undergo a conformational change, which then allows it to release the attached bioactive molecule .
Biochemical Pathways
It’s known that the compound can be used to control the release of bioactive molecules . This suggests that it could potentially influence any biochemical pathway in which the attached molecule is involved. For instance, a study showed that the stoichiometry of glutamate release upon photolysis was only 65-77% of the theoretical value, suggesting that photolysis of these dinitro compounds may involve pathways other than the clean photolysis previously observed for mono-nitro compounds .
Result of Action
The result of this compound’s action is the release of the attached bioactive molecule upon exposure to light . This can have various molecular and cellular effects depending on the nature of the released molecule. For instance, if the attached molecule is a neurotransmitter, its release could trigger a neural response.
Action Environment
The action of this compound is influenced by environmental factors such as light and solvent conditions . The compound requires light to activate and release the attached bioactive molecule . Additionally, the solvent used can influence the compound’s photolysis . For example, the compound was studied in acetonitrile using nanosecond time-resolved infrared (TRIR) spectroscopy .
Biochemical Analysis
Biochemical Properties
5,7-Dinitroindoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The interactions between this compound and these biomolecules are primarily based on its nitro groups, which can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions are essential for understanding how this compound exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical activities. Understanding these temporal effects is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and cellular signaling. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Additionally, this compound’s localization within cells can affect its activity and function, as it may accumulate in specific cellular compartments or organelles .
Subcellular Localization
This compound’s subcellular localization is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitroindoline typically involves the nitration of indoline. One common method includes the reaction of indoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 7 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where indoline is continuously fed into a reactor containing the nitrating mixture. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dinitroindoline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Photochemical Reactions: this compound can undergo photochemical reactions, where exposure to light induces chemical changes, such as the formation of nitroso derivatives
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile.
Photochemical Reactions: Ultraviolet light, solvents like acetonitrile
Major Products Formed:
Reduction: 5,7-Diaminoindoline.
Substitution: 5,7-Diaminoindoline derivatives.
Photochemical Reactions: 5,7-Dinitrosoindoline
Scientific Research Applications
5,7-Dinitroindoline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: It is explored for its potential use in the development of advanced materials with specific optical properties.
Comparison with Similar Compounds
7-Nitroindoline: Similar in structure but with only one nitro group at the 7 position.
5-Bromo-7-Nitroindoline: Contains a bromine atom at the 5 position instead of a nitro group.
1-Acetyl-5,7-Dinitroindoline: An acetyl derivative of 5,7-Dinitroindoline
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly enhance its reactivity and photochemical properties compared to its mono-nitro or halogenated counterparts. This makes it particularly useful in applications requiring high reactivity and specific photochemical behavior .
Properties
IUPAC Name |
5,7-dinitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-10(13)6-3-5-1-2-9-8(5)7(4-6)11(14)15/h3-4,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPCKCYMCICBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402766 | |
Record name | 5,7-Dinitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67932-53-0 | |
Record name | 5,7-Dinitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DINITROINDOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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